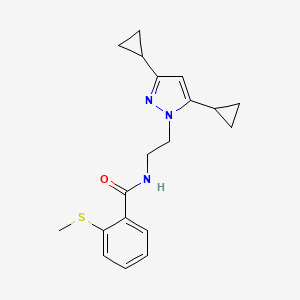

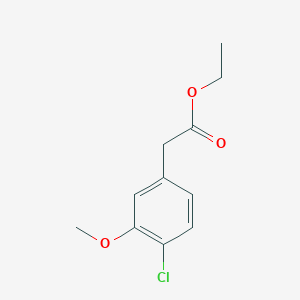

![molecular formula C19H17FN2O4S3 B2484834 N-[1-(4-氟苯磺酰)-1,2,3,4-四氢喹啉-7-基]噻吩-2-磺酰胺 CAS No. 946293-17-0](/img/structure/B2484834.png)

N-[1-(4-氟苯磺酰)-1,2,3,4-四氢喹啉-7-基]噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related sulfonamides and their derivatives has been explored through various strategies, aiming to enhance their biological activities and chemical properties. For instance, the preparation of sulfonamides by reacting thiols with alkenes or alkynes under mild conditions, using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an efficient oxidant, is a notable method. This approach avoids over-oxidation to sulfones and represents a streamlined route to sulfoxides, important functional molecules in medicinal chemistry and beyond (Zhang et al., 2016)(Zhang et al., 2016).

Molecular Structure Analysis

The molecular structures of sulfonamide derivatives have been determined through various techniques, including X-ray crystallography. These studies reveal complex interactions, such as intramolecular hydrogen bonding and steric effects influencing the overall molecular conformation. For example, investigations into the crystal structures of sulfonamides containing 8-aminoquinoline ligands with Ni(II) have shown an octahedral environment for the Ni(II) ions, with sulfonamides acting as bidentate ligands (Macías et al., 2002)(Macías et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including their ability to undergo various reactions such as sulfoxidation, highlights their versatility. The dual role of NFSI in promoting both thiol-ene/-yne reactions and the subsequent oxidation to sulfoxides without progressing to sulfones is a critical aspect of their chemical behavior (Zhang et al., 2016)(Zhang et al., 2016).

科学研究应用

合成和结构分析

研究人员通过将氨基喹啉与不同的磺酰氯反应合成了磺胺衍生物,包括4-硝基苯磺酰氯。这些化合物已被用于与CuII和ZnII等金属合成配位化合物,展示出在它们的晶体结构中扭曲的四面体环境和双金字塔三角几何形状,表明发展新材料或催化剂的潜力(Silva et al., 2008)。

潜在的生物应用

抗癌活性:某些磺胺衍生物通过激活p38/ERK磷酸化在癌细胞中表现出促凋亡效应,表明它们在诱导肿瘤细胞凋亡方面在癌症治疗中的实用性(Cumaoğlu等,2015)。

抗微生物活性:从重要中间体如3-氟-4-吗啉基苯胺衍生的新磺胺和氨基甲酸酯的抗微生物活性已被评估,显示出对各种细菌菌株和真菌的显著活性,突显了它们作为抗微生物剂的潜力(Janakiramudu et al., 2017)。

用于治疗阿尔茨海默病的酶抑制:已合成了针对阿尔茨海默病的新疗法药物,表现出乙酰胆碱酯酶抑制活性。这表明了一种有前途的方法,用于开发旨在治疗神经退行性疾病的药物(Abbasi et al., 2018)。

化学性质和反应

- 亚氧化过程:使用N-氟苯磺酰亚胺(NFSI)作为自由基引发剂和选择性氧化剂进行烯烃和炔烃的亚氧化已被开发。这种方法突显了一种合成亚氧化物的新途径,这是各种化学合成中重要的功能分子(Zhang et al., 2016)。

未来方向

The development of heterocyclic derivatives, including sulfonamides, has progressed considerably over the past decades . Future research could focus on further exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .

属性

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)29(25,26)22-11-1-3-14-5-8-16(13-18(14)22)21-28(23,24)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOVWXXNNBCJTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

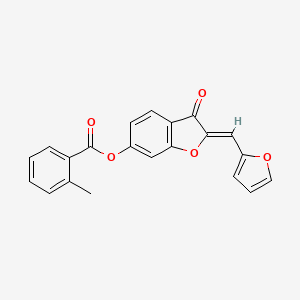

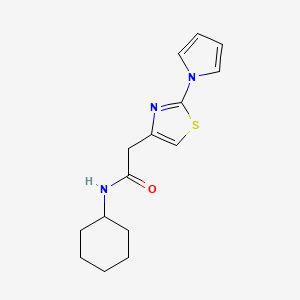

![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)

![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)

![ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2484765.png)

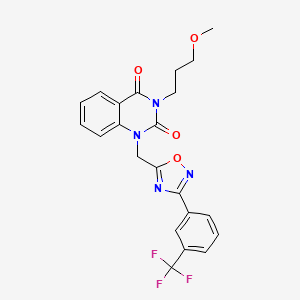

![7-Fluoro-3-[[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2484766.png)

![N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2484769.png)

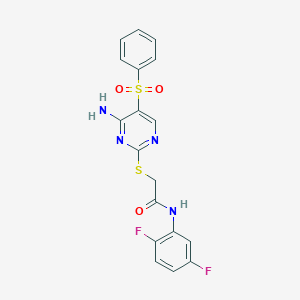

![3-methyl-N-(2,2,2-trichloro-1-(3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thioureido)ethyl)benzamide](/img/structure/B2484770.png)